molecular formula C12H8F3N5O2S B4345717 4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B4345717
M. Wt: 343.29 g/mol
InChI Key: ZWCGKHHTIOEIFP-UHFFFAOYSA-N
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Description

4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrazole ring, a trifluoromethyl group, and a nicotinonitrile moiety

Properties

IUPAC Name

4-methyl-2-[(4-nitropyrazol-1-yl)methylsulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O2S/c1-7-2-10(12(13,14)15)18-11(9(7)3-16)23-6-19-5-8(4-17-19)20(21)22/h2,4-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCGKHHTIOEIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds The trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions . The final step involves the coupling of the pyrazole derivative with a nicotinonitrile precursor using a suitable thiolation reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group enhances its potential as a versatile compound in various research fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

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